molecular formula C18H15NO3 B7714533 (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate

(2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate

Cat. No.: B7714533
M. Wt: 293.3 g/mol
InChI Key: AVIUSLJDVAOCLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Safety and Hazards

The safety data sheet for a related compound, methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12-5-4-7-14(9-12)18(21)22-11-15-10-13-6-2-3-8-16(13)19-17(15)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIUSLJDVAOCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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